Dual-Target Profile: Necroptosis-IN-3 Combines Necroptosis and 11β-HSD1 Inhibition
Necroptosis-IN-3 is reported to inhibit both TNF-α-induced necroptosis and the metabolic enzyme 11β-HSD1 . This dual activity is not observed in standard necroptosis inhibitors such as Nec-1, Nec-1s, or GSK'872, which are designed as selective kinase inhibitors.
| Evidence Dimension | Target Profile (Primary and Secondary Activity) |
|---|---|
| Target Compound Data | Inhibits necroptosis and 11β-HSD1 |
| Comparator Or Baseline | Nec-1 / Nec-1s (RIPK1 only), GSK'872 (RIPK3 only), NSA (MLKL only) |
| Quantified Difference | Polypharmacology vs. single-pathway targeting |
| Conditions | Not applicable (target-based classification) |
Why This Matters
This polypharmacology is critical for research into the crosstalk between cell death and metabolic/inflammatory signaling, an area inaccessible to selective, single-target compounds.
